An In-depth Technical Guide to the Structure of 1-Aminoethylphosphonic Acid
An In-depth Technical Guide to the Structure of 1-Aminoethylphosphonic Acid
Introduction
1-Aminoethylphosphonic acid, a phosphonic acid analogue of the amino acid alanine, represents a class of compounds with significant interest in medicinal chemistry and biochemistry.[1][2] Unlike its carboxylic acid counterpart, the presence of a phosphonic acid group imparts unique physicochemical and biological properties, including resistance to hydrolysis by peptidases and the ability to act as a transition-state analogue inhibitor for various enzymes.[2][3] This guide provides a detailed examination of the molecular structure of 1-aminoethylphosphonic acid, offering insights for researchers in drug development and related scientific fields. The molecule is also known by synonyms such as Alanine phosphonate and L-Ala(P) for specific stereoisomers.[4][5]
Chemical Identity and Core Structure
1-Aminoethylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₈NO₃P.[4] Its structure is characterized by a central ethyl backbone where one carbon atom (C1) is bonded to both an amino group (-NH₂) and a phosphonic acid group (-P(O)(OH)₂), and the other carbon (C2) is part of a methyl group (-CH₃).
Key Structural Features:
-
Phosphonic Acid Group: The replacement of alanine's carboxyl group with a phosphonic acid group is the defining feature. This group is tetrahedral, with the phosphorus atom bonded to one carbon, one oxygen via a double bond, and two hydroxyl groups. This moiety is significantly more acidic than a carboxylic acid and can exist in various protonation states depending on the pH.
-
Amino Group: A primary amine (-NH₂) attached to the C1 carbon gives the molecule its basic character and allows it to form peptide-like bonds.[6]
-
Ethyl Backbone: A simple two-carbon chain provides the framework for the functional groups.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-aminoethyl)phosphonic acid.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1-aminoethyl)phosphonic acid | [4] |
| Molecular Formula | C₂H₈NO₃P | [4][7][8] |
| Molecular Weight | 125.06 g/mol | [7][8] |
| CAS Number | 6323-97-3 (racemic) | [4] |
| 66068-76-6 ((S)-enantiomer) | [7] | |
| 60687-36-7 ((R)-enantiomer) | [8] | |
| Canonical SMILES | CC(N)P(=O)(O)O | [4] |
Stereochemistry and Chirality
The C1 carbon of 1-aminoethylphosphonic acid is a stereocenter because it is attached to four different groups: a hydrogen atom, a methyl group, an amino group, and a phosphonic acid group.[9] This chirality means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.[9][10]
-
(S)-(+)-1-Aminoethylphosphonic acid: This enantiomer is often referred to as D-Ala(P).
-
(R)-(-)-1-Aminoethylphosphonic acid: This enantiomer is often referred to as L-Ala(P) and is a synthetic analogue of L-alanine.[8][11]
The stereochemistry is critical to the molecule's biological activity. For instance, in the synthesis of antibacterial phosphonopeptides, the L-stereochemistry (R-configuration) is generally required for both the amino acid and the phosphonic acid analogue to achieve potent activity.[6] The specific arrangement of groups around the chiral center dictates how the molecule fits into the active site of enzymes, influencing its efficacy as an inhibitor.[1]
Caption: General structure of 1-aminoethylphosphonic acid highlighting the chiral center.
Zwitterionic Nature
Like amino acids, 1-aminoethylphosphonic acid exists predominantly as a zwitterion in the solid state and in neutral aqueous solutions.[12][13] A zwitterion is a molecule that has both a positive and a negative charge, yet its overall net charge is zero.[12] This occurs through an internal acid-base reaction:
-
The acidic proton from one of the phosphonic acid's hydroxyl groups (-OH) is transferred to the basic amino group (-NH₂).
-
This results in a negatively charged phosphonate group (-P(O)(O⁻)OH) and a positively charged ammonium group (-NH₃⁺).
This dipolar nature significantly influences the molecule's properties, such as its high melting point (the (S)-enantiomer decomposes at 290 °C), solubility in water, and low solubility in nonpolar organic solvents.[13] The specific charge of the molecule is pH-dependent; it will carry a net positive charge in strongly acidic solutions and a net negative charge in strongly alkaline solutions.[13]
Structural Confirmation and Analysis
The structure of 1-aminoethylphosphonic acid is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the hydrogen atoms in the molecule, showing characteristic signals for the methyl (-CH₃), methine (-CH), and amino (-NH₂) protons.[14]
-
¹³C NMR: Identifies the two distinct carbon environments.
-
³¹P NMR: This is a particularly powerful technique for organophosphorus compounds, showing a characteristic chemical shift that confirms the presence and electronic environment of the phosphonic acid group.[15]
-
-
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds, the P=O double bond, and the P-O-H bonds of the phosphonic acid group.
Experimental Protocol: Synthesis of N-Protected α-Aminoethylphosphonates
A common route to synthesizing derivatives of 1-aminoethylphosphonic acid involves the reaction of N-protected α-amino acids.[16] The following is a generalized protocol based on the enantioselective synthesis from 1-(N-acylamino)alkylphosphonium salts.[16]
Objective: To synthesize dimethyl N-protected α-aminoethylphosphonate.
Materials:
-
1-(N-acylamino)ethyltriphenylphosphonium tetrafluoroborate (starting material)
-
Dimethyl phosphite
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate chiral organocatalyst
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the starting 1-(N-acylamino)ethyltriphenylphosphonium salt in a suitable solvent mixture, such as toluene with a small amount of dichloromethane to improve solubility.
-
Addition of Reagents: Add dimethyl phosphite to the solution.
-
Base and Catalyst Addition: Introduce the chiral organocatalyst followed by the addition of potassium hydroxide (KOH) as a base. The base is crucial for facilitating the reaction and improving yield.[16]
-
Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow the reaction to proceed to completion.
-
Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent. The crude product is then purified using column chromatography to isolate the desired dimethyl N-protected α-aminoethylphosphonate.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. Enantiomeric excess can be determined using chiral HPLC.
Caption: Workflow for the synthesis and analysis of N-protected aminoethylphosphonates.
Biological Significance and Applications
The structural similarity of 1-aminoethylphosphonic acid to alanine allows it to act as an antimetabolite, interfering with metabolic pathways that utilize alanine.[1][17]
-
Enzyme Inhibition: It is a known inhibitor of several enzymes, particularly those involved in bacterial cell wall synthesis, such as alanine racemase.[1][10] This inhibitory action is the basis for the antibacterial properties of phosphonopeptides like Alafosfalin, which incorporates L-Ala-L-Ala(P).[6] The phosphonic acid group mimics the tetrahedral transition state of peptide bond cleavage, binding tightly to the enzyme's active site.[2]
-
Drug Development: Its unique structure serves as a scaffold for developing various therapeutic agents. By incorporating it into peptides, researchers can create compounds with enhanced stability and potent biological activity.[6][18]
-
Biochemical Research: The molecule is used as a chemical probe to study enzyme mechanisms and metabolic pathways.[17][18] For example, its metabolism can generate acetylphosphinate, which is a potent inhibitor of the pyruvate dehydrogenase complex.[17]
Conclusion
The structure of 1-aminoethylphosphonic acid is a compelling example of rational drug design, where the isosteric replacement of a carboxyl group with a phosphonic acid group imparts unique and advantageous properties. Its core features—the phosphonic acid moiety, the primary amine, and its inherent chirality—combine to create a versatile building block for enzyme inhibitors and other bioactive compounds. A thorough understanding of its stereochemistry, zwitterionic nature, and chemical properties is essential for researchers and scientists aiming to leverage this molecule in drug discovery and development.
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